ethyl 2-[cyclopropyl(4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-[cyclopropyl(4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.11946368 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antioxidant Properties
Research has shown that derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate exhibit significant antimicrobial and antioxidant activities. For instance, compounds synthesized from ethyl 2-amino-4-methylthiazole-5-carboxylate have been evaluated for their antimicrobial activities against various bacterial and fungal strains. Some derivatives showed excellent antibacterial and antifungal properties, along with profound antioxidant potential. These findings indicate the potential of these compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016), (Desai et al., 2019).
Anticancer Activity
The synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives has led to the discovery of new apoptosis-inducing agents for breast cancer. Several compounds synthesized from this derivative demonstrated significant antiproliferative potential against cancer cell lines, with one compound significantly reducing tumor mass in vivo. This highlights the compound's potential in anticancer therapy (Gad et al., 2020).
Synthetic Modifications and Biological Evaluation
Ethyl 2-amino-4-methylthiazole-5-carboxylate has undergone various synthetic modifications to enhance its pharmaceutical properties. These modifications include the development of novel benzothiazole derivatives, which have been subjected to biological evaluations for antibacterial, antioxidant, and antitubercular activities. Such studies contribute to the understanding of the structural activity relationship and the potential therapeutic applications of these compounds (Bhoi et al., 2016).
Properties
IUPAC Name |
ethyl 2-[cyclopropyl-(4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-4-23-17(22)15-12(3)19-18(24-15)20(14-9-10-14)16(21)13-7-5-11(2)6-8-13/h5-8,14H,4,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAYZBUIYPAZGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(C2CC2)C(=O)C3=CC=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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